molecular formula C9H7ClN2O4 B15165754 (2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 327026-91-5

(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B15165754
CAS No.: 327026-91-5
M. Wt: 242.61 g/mol
InChI Key: CRTCJHAKHGAYMI-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS: 327026-91-5, molecular formula: C₉H₇ClN₂O₄) is a chiral benzoxazinone derivative characterized by a chloro substituent at position 6, a methyl group at position 2 (R-configuration), and a nitro group at position 6. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring, known for diverse biological activities, including herbicidal, antifungal, and allelopathic properties .

Properties

CAS No.

327026-91-5

Molecular Formula

C9H7ClN2O4

Molecular Weight

242.61 g/mol

IUPAC Name

(2R)-6-chloro-2-methyl-8-nitro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H7ClN2O4/c1-4-9(13)11-6-2-5(10)3-7(12(14)15)8(6)16-4/h2-4H,1H3,(H,11,13)/t4-/m1/s1

InChI Key

CRTCJHAKHGAYMI-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with methyl chloroformate, followed by nitration to introduce the nitro group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-chloro-2-methyl-8-amino-2H-1,4-benzoxazin-3(4H)-one, while substitution of the chloro group can produce various substituted benzoxazines.

Scientific Research Applications

(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs of the target compound, emphasizing substituent effects:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties/Activities
(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one 327026-91-5 6-Cl, 2-CH₃ (R), 8-NO₂ C₉H₇ClN₂O₄ 242.62 Enhanced electrophilicity; stereospecific interactions
6-Chloro-2H-1,4-benzoxazin-3(4H)-one 7652-29-1 6-Cl C₈H₆ClNO₂ 183.59 Base structure; herbicidal activity
6-Amino-8-chloro-2H-1,4-benzoxazin-3(4H)-one 813425-06-8 6-Cl, 8-NH₂ C₈H₇ClN₂O₂ 198.61 Amino group enhances nucleophilicity; potential drug intermediate
8-Bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one 688363-47-5 8-Br, 6-OCH₃ C₉H₈BrNO₃ 258.07 Bromo substituent increases lipophilicity; methoxy improves solubility
DIMBOA (Natural benzoxazinoid) 15893-52-4 7-OCH₃, 2-OH, 4-OH C₉H₉NO₅ 211.17 Natural allelochemical; antifungal/anti-insect

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in the target compound) increase electrophilicity, making the compound reactive in substitution reactions, whereas electron-donating groups (e.g., NH₂ in 813425-06-8) favor nucleophilic pathways .
  • Halogen variations : Chloro (target compound) vs. bromo (688363-47-5) substituents affect molecular weight and van der Waals interactions, influencing binding affinity in biological systems .
Target Compound vs. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (7652-29-1)
  • The nitro group in the target compound enhances herbicidal potency compared to the base structure (7652-29-1), which exhibits moderate activity against weeds .
  • The methyl group at position 2 (R-configuration) may reduce soil mobility compared to non-methylated analogs, extending residual activity .
Comparison with DIMBOA
  • DIMBOA, a natural benzoxazinoid, functions as a phytoalexin with broad-spectrum pest resistance. In contrast, the synthetic nitro derivative (target compound) shows higher chemical stability but may lack biodegradability, posing environmental risks .
Comparison with 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one (869478-09-1)
  • The target compound’s nitro group, however, may favor agrochemical uses due to its redox activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2R)-6-chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving nitration, chlorination, and stereoselective alkylation. Enantiomeric purity is highly sensitive to reaction conditions, such as temperature and chiral catalysts. For example, highlights an improved process using 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine to achieve high stereochemical fidelity. X-ray crystallography (e.g., ) confirms the (2R) configuration, with screw-boat conformations in the benzoxazinone ring .

Q. How is the structural characterization of this compound performed to validate its stereochemistry and purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry. and provide crystallographic data (orthorhombic system, space group P212121) showing intermolecular N–H⋯O hydrogen bonds stabilizing the structure. Complementary techniques include NMR (1H/13C) for purity assessment and HPLC with chiral columns to verify enantiomeric excess .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Benzoxazinone derivatives exhibit herbicidal and antifungal activities ( ). For example, substituted analogs inhibit plant pathogens via disruption of cell wall synthesis. Initial assays should focus on dose-response studies in model organisms (e.g., Arabidopsis or fungal cultures) to quantify IC50 values .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and chloro substituents influence reactivity in downstream derivatization?

  • Methodological Answer : The electron-withdrawing nitro group at C8 enhances electrophilic aromatic substitution at C6, while the chloro substituent directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) can predict reactive sites, validated by LC-MS tracking of intermediates ( ) .

Q. What strategies mitigate degradation of the nitro group under acidic or reducing conditions during synthetic scale-up?

  • Methodological Answer : Stabilizing the nitro group requires buffered reaction media (pH 6–7) and avoiding strong reducing agents. notes that substituents at C2 (e.g., methyl groups) sterically shield the nitro moiety. Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS monitor degradation pathways .

Q. How does the compound’s conformation affect its interaction with biological targets?

  • Methodological Answer : Molecular docking studies using SC-XRD data ( ) reveal that the screw-boat conformation optimizes hydrogen bonding with enzymes like β-glucanase. Mutagenesis assays on target proteins (e.g., fungal β-1,3-glucan synthase) can validate binding hypotheses .

Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?

  • Methodological Answer : Discrepancies in yields (e.g., 60–85% in vs. 50–70% in ) arise from solvent purity and catalyst aging. Rigorous control of anhydrous conditions (Karl Fischer titration) and catalyst recycling protocols (e.g., immobilized Pd catalysts) enhance reproducibility .

Q. What analytical methods are most effective for detecting trace impurities in this compound?

  • Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm particle size) achieves ppb-level detection of chlorinated byproducts. ’s exact mass data (462.1573) aids in identifying metabolites or degradation products. Orthogonal validation via GC-ECD ensures specificity for halogenated impurities .

Notes

  • Avoid commercial suppliers listed in and due to unreliable data (per user constraints).
  • For synthetic protocols, prioritize peer-reviewed methods ( ) over vendor catalogs.
  • Cross-validate structural data using SC-XRD () and spectroscopic libraries ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.